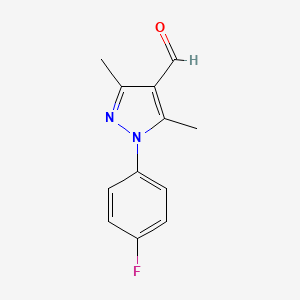

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción

Historical Development of Pyrazole-4-carbaldehyde Chemistry

The historical development of pyrazole-4-carbaldehyde chemistry traces its origins to the foundational work in pyrazole synthesis established in the late nineteenth century. The term pyrazole was given to this class of compounds by German chemist Ludwig Knorr in 1883, and in a classical method developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane. These early discoveries laid the groundwork for the subsequent development of functionalized pyrazole derivatives, including the carbaldehyde variants that would become crucial to modern heterocyclic chemistry.

The evolution of pyrazole-4-carbaldehyde synthesis gained significant momentum with the development of the Vilsmeier-Haack reaction methodology. This formylation technique, utilizing phosphorus oxychloride and dimethylformamide as reagents, emerged as the predominant method for introducing aldehyde functionality into pyrazole rings. Research documented in comprehensive reviews has shown that 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes can be obtained via the Vilsmeier-Haack reaction of the appropriate phenylhydrazones derived from the reaction of aryl methyl ketones with phenylhydrazine. This methodology revolutionized the field by providing reliable access to pyrazole carbaldehydes with diverse substitution patterns.

The specific development of fluorinated pyrazole carbaldehydes, including 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, represents a more recent advancement in the field. The incorporation of fluorine atoms into pyrazole structures has been driven by the recognition that fluorine substitution can significantly enhance biological activity and chemical stability. Literature surveys have revealed that fluorinated pyrazole derivatives demonstrate improved pharmacological properties compared to their non-fluorinated counterparts, leading to increased research interest in compounds such as this compound.

The synthetic methodology for preparing this compound typically involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole using Vilsmeier-Haack reaction conditions, which proceed under mild conditions and yield the desired product with high purity. Industrial production methods have been developed using continuous flow reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality while reducing the risk of human error and increasing production efficiency.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of contemporary chemical science. Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by three carbon atoms and two adjacent nitrogen atoms, and they have attracted considerable attention due to their broad spectrum of applications. Research has demonstrated that pyrazole derivatives have been synthesized as target structures and have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties.

The compound's significance is particularly evident in its role as a versatile synthetic intermediate. Literature reviews have documented that pyrazole-4-carbaldehydes serve as effective precursors for the construction of various pyrazole-fused heterocyclic systems. The aldehyde functionality provides multiple reactive sites for further chemical transformations, including condensation reactions, oxidation and reduction processes, and cyclization reactions that lead to complex molecular architectures. This versatility has made compounds like this compound essential building blocks in modern synthetic chemistry.

The incorporation of the 4-fluorophenyl substituent adds another layer of significance to this compound. Fluorine substitution in organic molecules is known to modulate various properties including lipophilicity, metabolic stability, and electronic characteristics. Research has shown that the presence of fluorine atoms can enhance stability, lipophilicity, and the ability to interact with specific biological targets, making fluorinated pyrazole derivatives particularly valuable in pharmaceutical research. The unique electronic properties imparted by the fluorine atom, combined with the electron-donating effects of the methyl groups at positions 3 and 5, create a distinctive electronic environment that influences both reactivity and molecular recognition properties.

Contemporary research has also highlighted the importance of pyrazole-4-carbaldehydes in materials science applications. Studies have investigated the use of pyrazole derivatives in semiconductors, liquid crystals, and organic light-emitting diodes applications extensively. The specific structural features of this compound, including its planar aromatic system and polar aldehyde group, make it a candidate for advanced materials applications where precise molecular organization and electronic properties are crucial.

Structural Classification and Nomenclature

The structural classification of this compound places it within the broader category of substituted pyrazole-4-carbaldehydes, a subclass of heterocyclic aldehydes with significant synthetic and biological importance. According to systematic nomenclature principles, this compound is properly classified as a 1H-pyrazole-4-carboxaldehyde derivative bearing specific substituents at defined positions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound, which clearly indicates the substitution pattern and functional groups present.

The molecular structure can be described by its simplified molecular-input line-entry system (SMILES) notation: CC1=NN(C(=C1C=O)C)C2=CC=C(C=C2)F. This notation captures the essential connectivity of the molecule, showing the pyrazole ring with methyl substituents at positions 3 and 5, an aldehyde group at position 4, and a 4-fluorophenyl group attached to the nitrogen at position 1. The compound has a molecular formula of C₁₂H₁₁FN₂O and a molecular weight of 218.23 g/mol.

Structural analysis reveals several key features that define this compound's classification. The pyrazole core structure consists of a five-membered ring containing two adjacent nitrogen atoms, which are in ortho-substitution according to established terminology. Pyrazole itself has few applications, but many substituted pyrazoles are of commercial interest, and the specific substitution pattern in this compound represents a carefully designed molecular architecture.

The compound belongs to the category of halogenated heterocycles due to the presence of the fluorine atom. This classification is significant because halogenated heterocycles often exhibit enhanced biological activities and improved pharmacokinetic properties compared to their non-halogenated analogs. The specific positioning of the fluorine atom at the para position of the phenyl ring creates a symmetric electronic distribution that influences the compound's overall reactivity and molecular recognition properties.

Position within Contemporary Pyrazole Research Framework

The position of this compound within the contemporary pyrazole research framework reflects the current emphasis on developing structurally sophisticated heterocyclic compounds with enhanced properties and diverse applications. Contemporary pyrazole research has evolved to focus on several key areas, including the development of biologically active compounds, advanced synthetic methodologies, and materials science applications. This compound exemplifies many of the current trends and priorities in heterocyclic chemistry research.

Current research frameworks in pyrazole chemistry emphasize the importance of structural diversity and functional group incorporation. The pyrazole ring ranks 44th in frequency among 351 ring systems found in currently marketed drugs, highlighting its continued relevance in pharmaceutical research. Within this context, this compound represents an important example of how traditional pyrazole scaffolds can be modified to incorporate modern medicinal chemistry principles, such as fluorine substitution for enhanced biological properties.

The compound's position in contemporary research is further emphasized by its role in advancing synthetic methodology. Recent studies have demonstrated that pyrazole-4-carbaldehydes serve as versatile precursors for the construction of complex heterocyclic systems through various cyclization and condensation reactions. Research published in recent years has shown that compounds like this compound can undergo diverse chemical transformations, including reactions with active methylene compounds, condensation with semicarbazide and thiosemicarbazide, and participation in Friedel-Crafts type reactions.

The integration of fluorine chemistry into pyrazole research represents another significant aspect of the contemporary framework. Fluorinated organic compounds constitute an important category within PubChem databases, reflecting the growing recognition of fluorine's unique properties in drug design and materials science. The specific incorporation of a 4-fluorophenyl group in this compound aligns with current trends toward developing fluorinated heterocycles with improved pharmacological profiles and enhanced chemical stability.

Contemporary research also emphasizes the importance of structure-activity relationships in pyrazole derivatives. Studies have shown that different substitution patterns on pyrazole rings can dramatically influence biological activity and chemical reactivity. The specific combination of substituents in this compound—including the electron-withdrawing fluorophenyl group, electron-donating methyl groups, and reactive aldehyde functionality—creates a unique electronic environment that positions this compound as a valuable tool for investigating structure-activity relationships in pyrazole chemistry.

Recent reviews have highlighted the continued importance of pyrazole derivatives in addressing contemporary challenges in medicinal chemistry, including the development of new antibiotics, anticancer agents, and anti-inflammatory drugs. The structural features of this compound align with current research priorities in these areas, particularly through its potential for further functionalization and incorporation into larger molecular frameworks designed for specific biological targets.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOXHQSHPSKAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407040 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890626-54-7 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Vilsmeier-Haack Formylation of Substituted Pyrazoles

The most widely employed method for introducing the formyl group at the 4-position of pyrazoles is the Vilsmeier-Haack reaction, which uses a complex of phosphoryl chloride (POCl3) and dimethylformamide (DMF) as the formylating agent.

- Procedure : The 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole precursor is treated with POCl3/DMF at temperatures ranging from 90 to 120 °C. This electrophilic substitution introduces the formyl group at the 4-position of the pyrazole ring.

- Notes : The reaction requires careful temperature control to avoid decomposition of the aldehyde product, which is thermally sensitive. The formyl group is prone to elimination under basic conditions, so neutral or acidic workup is preferred.

- Yields : Literature reports indicate moderate to good yields, but the yield can be affected by the stability of the pyrazole aldehyde intermediate.

Synthesis via Hydrazone Intermediates and Subsequent Cyclization

An alternative approach involves the synthesis of hydrazone intermediates from 4-fluoroacetophenone derivatives followed by cyclization and formylation:

- Step 1 : Condensation of 4-fluoroacetophenone with substituted hydrazines (e.g., methylhydrazine) in ethanol under reflux to form hydrazone intermediates.

- Step 2 : Treatment of these hydrazones with POCl3/DMF to induce cyclization and formylation, yielding the pyrazole-4-carbaldehyde.

- Advantages : This method allows for the introduction of the 4-fluorophenyl group at the N-1 position early in the synthesis and facilitates the installation of methyl groups at C-3 and C-5.

- Yields : Reported yields for similar compounds are in the range of 60-75%.

Direct Fluorination and Substitution Strategies

Some patents and studies describe the preparation of fluorinated pyrazole derivatives via halogen exchange reactions:

- Starting from 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde, reaction with potassium fluoride can introduce fluorine at the 5-position, although yields are often low (~24%) due to the instability of pyrazole aldehydes under reaction conditions.

- This method is less favored for preparing 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde due to poor yields and thermal instability.

Multistep Synthesis via Pyrazolylcarbaldehydes

A multistage synthetic route involves:

- Preparation of pyrazolylcarbaldehydes from methyl ketone precursors.

- Subsequent functional group transformations to install the 4-fluorophenyl substituent.

- This approach is more complex but can provide access to a variety of substituted pyrazole aldehydes with controlled substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The aldehyde group at the 4-position is highly reactive and prone to elimination under basic or high-temperature conditions, necessitating mild reaction and workup conditions.

- The Vilsmeier-Haack reaction remains the cornerstone for formylation of pyrazoles, but the presence of electron-withdrawing groups such as fluorine can influence regioselectivity and yield.

- Hydrazone intermediates provide a flexible platform for introducing various substituents on the pyrazole ring before formylation.

- Industrial-scale synthesis favors routes starting from readily available carboxylic acid or ketone precursors due to cost and availability considerations.

- The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) at elevated temperatures.

Major Products Formed

Oxidation: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows the introduction of the aldehyde functional group into the pyrazole framework. The compound can be characterized using various techniques:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and dynamics.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit notable antibacterial properties. For instance, synthesized compounds have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated significant zones of inhibition, suggesting potential as antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Bacillus subtilis | 18 |

| 3c | Escherichia coli | 20 |

| 3d | Pseudomonas aeruginosa | 12 |

Anti-inflammatory Properties

In addition to antibacterial activity, compounds derived from this pyrazole have been investigated for anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals has been explored for use in:

- Catalysts : Enhancing reaction rates in organic synthesis.

- Sensors : Detecting specific ions or molecules due to its fluorescent properties.

Case Study 1: Antibacterial Screening

A series of derivatives were synthesized and screened for antibacterial activity. The study utilized the well diffusion method to measure efficacy against selected bacterial strains. Compounds showed varying degrees of effectiveness, with certain derivatives outperforming traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that specific derivatives inhibited the expression of cyclooxygenase enzymes involved in inflammation. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's structure .

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Key Observations :

- Fluorine Position: The para-fluorine in the target compound likely enhances dipole interactions and metabolic stability compared to non-fluorinated analogs (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .

- Planarity and Dihedral Angles : Pyrazole derivatives with saturated dihydro-pyrazoline rings (e.g., compounds in ) exhibit larger dihedral angles (4.6–10.5°) between the pyrazole and aryl rings, reducing planarity. The target compound’s fully aromatic pyrazole core may adopt a more planar conformation, favoring π-π stacking interactions.

Actividad Biológica

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C12H11FN2O

- Molecular Weight: 218.23 g/mol

- CAS Number: 4962243

The compound features a pyrazole ring substituted with a fluorophenyl group and an aldehyde functional group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance:

- Study Findings: A study indicated that similar pyrazole derivatives inhibited pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with structural similarities demonstrated inhibitory activities ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Potential

The compound's structure suggests potential anticancer properties, supported by various studies:

- Mechanism of Action: Pyrazole derivatives have been shown to induce apoptosis in cancer cells. For example, compounds derived from pyrazoles exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition .

- Case Study: In a study focused on similar pyrazole derivatives, compounds demonstrated significant cytotoxic effects against A549 lung cancer cells with IC50 values as low as 0.39 μM .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented:

- Research Findings: A series of studies reported that certain pyrazole compounds displayed notable activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents was crucial for enhancing their antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Fluorophenyl | Anti-inflammatory | Enhanced inhibition of TNF-α and IL-6 |

| Aldehyde group | Anticancer | Induction of apoptosis in cancer cells |

| Dimethyl groups | Antimicrobial | Increased potency against bacterial strains |

Research Studies and Findings

Several studies have contributed to the understanding of this compound's biological activities:

- Selvam et al. (2014) : Investigated a series of pyrazole derivatives for anti-inflammatory activity, finding significant inhibition comparable to standard treatments .

- Nagarapu et al. (2020) : Focused on the synthesis of novel pyrazole compounds and their antibacterial activities against multiple strains, highlighting the importance of specific functional groups for enhanced efficacy .

- Xia et al. (2022) : Reported on the anticancer effects of related pyrazole compounds, demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how are intermediates validated?

A1. The compound is typically synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group . Key validation steps include:

- TLC monitoring for reaction completion.

- ¹H/¹³C NMR to confirm intermediate structures (e.g., pyrazolone precursors).

- X-ray crystallography for unambiguous structural assignment of crystalline intermediates .

Advanced Synthesis Optimization

Q. Q2. How can microwave-assisted synthesis improve the yield or selectivity of this pyrazole carbaldehyde compared to traditional methods?

A2. Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity by promoting uniform heating. For example:

- Controlled dielectric heating minimizes side reactions like over-oxidation.

- Optimized parameters : Power (300–500 W), solvent (DMF/POCl₃), and temperature (80–100°C) improve yields to >85% .

- Comparative studies show a 20–30% yield increase over conventional reflux methods .

Structural Analysis & Data Interpretation

Q. Q3. What analytical techniques resolve discrepancies in reported spectral data (e.g., NMR shifts) for pyrazole carbaldehydes?

A3. Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Combine XRD (for bond lengths/angles) , FTIR (C=O stretch at ~1680 cm⁻¹) , and high-resolution MS.

- DFT calculations to predict NMR shifts and compare with experimental data .

- DSC/TGA to assess thermal stability and polymorphism .

Biological Activity Evaluation

Q. Q4. What methodologies are used to evaluate the antioxidant activity of this compound, and how does substitution at the 4-fluorophenyl group influence efficacy?

A4. Common assays include:

- DPPH/ABTS radical scavenging (IC₅₀ values compared to ascorbic acid) .

- SAR studies : Electron-withdrawing groups (e.g., -F) enhance activity by stabilizing radical intermediates. The 4-fluorophenyl moiety increases lipophilicity, improving membrane penetration .

- Docking studies to predict interactions with targets like COX-2 or NADPH oxidase .

Advanced Mechanistic Studies

Q. Q5. How can researchers elucidate the mechanism of anti-inflammatory activity for this compound?

A5. Methodologies include:

- In vitro models : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Western blotting to assess NF-κB pathway inhibition.

- ROS detection assays (e.g., fluorescent probes like DCFH-DA) to quantify oxidative stress reduction .

Data Contradictions & Reproducibility

Q. Q6. How should researchers address inconsistent yields reported for the Vilsmeier–Haack synthesis of pyrazole carbaldehydes?

A6. Variability stems from:

- Reagent purity : Use freshly distilled POCl₃ to avoid hydrolysis.

- Moisture control : Strict anhydrous conditions (e.g., molecular sieves in DMF).

- Temperature gradients : Employ oil baths with precise thermocouples instead of air condensers .

Reaction Optimization

Q. Q7. What strategies improve regioselectivity in the formation of the pyrazole ring during synthesis?

A7. Key approaches:

- Lewis acid catalysis : ZnCl₂ or FeCl₃ directs cyclization to the 1,3,5-trisubstituted isomer .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor carbaldehyde formation over ketone byproducts .

- Protecting groups : Temporary Boc protection of amines prevents undesired side reactions .

Advanced Analytical Techniques

Q. Q8. How do hyphenated techniques (e.g., LC-MS/MS) enhance impurity profiling for this compound?

A8. Applications include:

- LC-UV-MS/MS identifies trace impurities (e.g., unreacted pyrazolone or oxidized derivatives).

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) measures purity >99% .

- HPLC-DAD with C18 columns resolves stereoisomers using gradient elution (ACN/H₂O) .

Computational Modeling

Q. Q9. How can DFT/MD simulations guide the design of derivatives with enhanced bioactivity?

A9. Steps involve:

- DFT optimization of the carbaldehyde conformation to identify reactive sites.

- Molecular dynamics (MD) in lipid bilayers to predict bioavailability.

- ADMET prediction using tools like SwissADME to prioritize low-toxicity candidates .

Stability & Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.